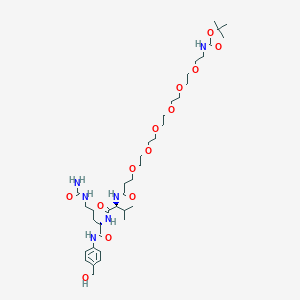
Boc-PEG6-Val-Cit-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-PEG6-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The PAB group includes a free benzylic alcohol that can be used to link to a drug payload. The Boc protecting group can be removed with acid to release a primary amine for further conjugation. The Val-Cit-PAB is cleaved by cellular proteases for efficient release of payloads to the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-PEG6-Val-Cit-PAB-OH involves multiple steps:
Protection of the amine group: The amine group is protected using a Boc (tert-butyloxycarbonyl) group.
PEGylation: A hydrophilic PEG spacer is introduced to enhance solubility and biocompatibility.
Dipeptide Formation: The Val-Cit dipeptide is synthesized and attached to the PEG spacer.
PAB Conjugation: The PAB group is conjugated to the dipeptide, completing the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Quality Control: The final product undergoes rigorous quality control, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis.
化学反応の分析
Types of Reactions
Boc-PEG6-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Boc protecting group is removed using acidic conditions, releasing a primary amine.
Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The free benzylic alcohol in the PAB group can be used to link to various drug molecules.
Common Reagents and Conditions
Acidic Conditions: Used for Boc deprotection.
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Linking Reagents: Used for conjugating the PAB group to drug molecules.
Major Products Formed
Primary Amine: Formed after Boc deprotection.
Drug Payload: Released after cleavage of the Val-Cit dipeptide by proteases.
科学的研究の応用
Boc-PEG6-Val-Cit-PAB-OH has several scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral component of ADCs used in cancer therapy.
Industry: Employed in the production of bioconjugates and other pharmaceutical compounds.
作用機序
The mechanism of action of Boc-PEG6-Val-Cit-PAB-OH involves:
Enzyme Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases, releasing the drug payload.
Conjugation: The PAB group allows for the attachment of various drug molecules, facilitating targeted delivery.
Release: The drug payload is released within the target cell, exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
SPDP-Val-Cit-PAB-OH: Another cleavable ADC linker with similar properties.
NH2-PEG4-Val-Cit-PAB-OH: Features a shorter PEG spacer but similar cleavage mechanism.
Uniqueness
Boc-PEG6-Val-Cit-PAB-OH is unique due to its:
Hydrophilic PEG Spacer: Enhances solubility and biocompatibility.
Boc-Protected Amine: Allows for controlled deprotection and conjugation.
Efficient Cleavage: The Val-Cit dipeptide is specifically cleaved by cellular proteases, ensuring targeted drug release
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N6O13/c1-28(2)33(35(48)43-31(7-6-13-40-36(39)49)34(47)42-30-10-8-29(27-45)9-11-30)44-32(46)12-15-51-17-19-53-21-23-55-25-26-56-24-22-54-20-18-52-16-14-41-37(50)57-38(3,4)5/h8-11,28,31,33,45H,6-7,12-27H2,1-5H3,(H,41,50)(H,42,47)(H,43,48)(H,44,46)(H3,39,40,49)/t31-,33-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICDKJHWASHRHU-WEZIJMHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N6O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
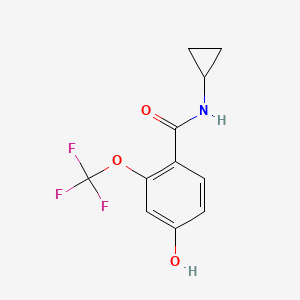
![N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B8124219.png)
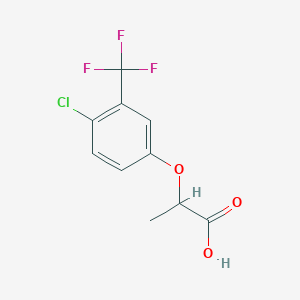
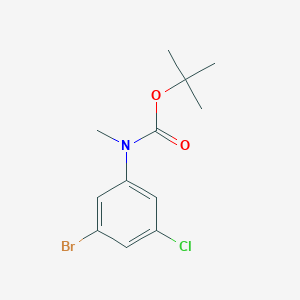
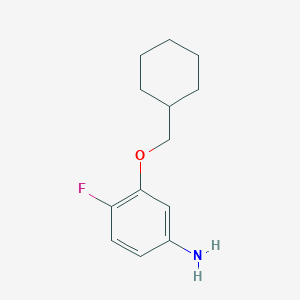
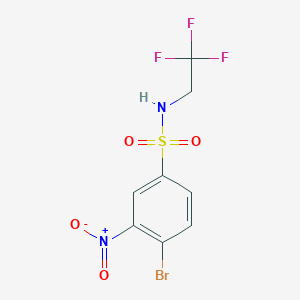
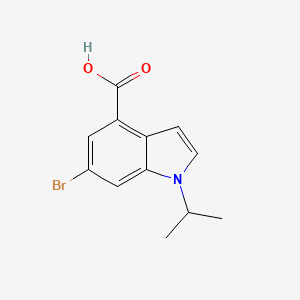
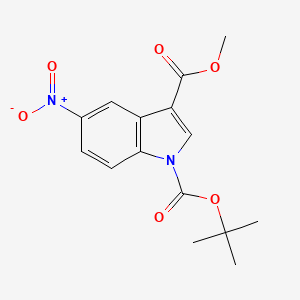
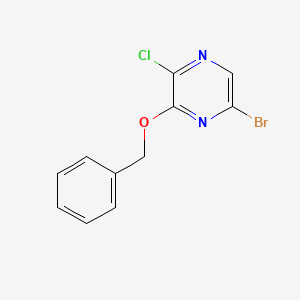
![disodium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8124295.png)
![1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)
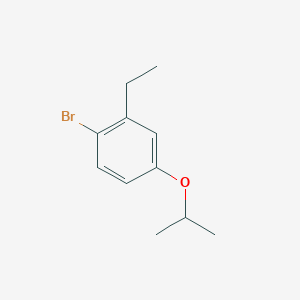
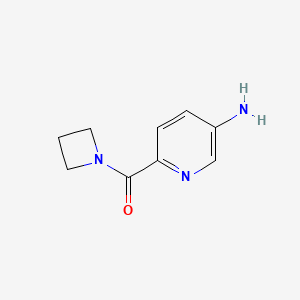
![(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate](/img/structure/B8124335.png)
